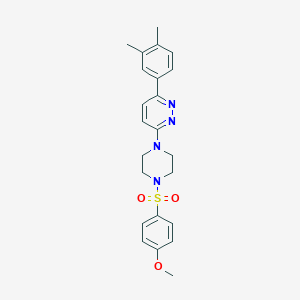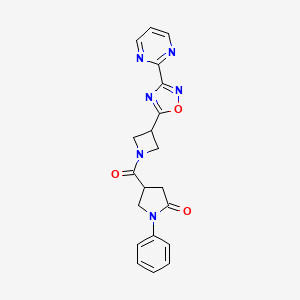![molecular formula C19H16FN3O3S B2358090 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 897456-39-2](/img/structure/B2358090.png)
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science. Its structure features an imidazole ring substituted with a fluorophenyl group, making it of interest for the development of pharmaceuticals and as a subject of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide can involve several steps, including the preparation of intermediate compounds. A common approach might start with the synthesis of the 5-(4-fluorophenyl)-1H-imidazole moiety, followed by thioether formation and finally, attachment to the benzo[d][1,3]dioxole-5-carboxamide core. Reaction conditions typically involve controlled temperatures, solvent selection, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods scale up the laboratory synthesis, emphasizing efficiency, cost-effectiveness, and safety. This often involves automated systems for precise control of reaction parameters and the use of bulk chemicals. The exact methods can vary depending on the desired scale and specific industrial requirements.
化学反应分析
Types of Reactions
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, such as:
Oxidation: : Introduction of oxygen-containing functional groups.
Reduction: : Addition of hydrogen or removal of oxygen, often to increase its stability.
Substitution: : Replacement of one functional group with another, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Conditions are often carefully controlled to avoid unwanted side reactions and to maximize the desired product yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield sulfoxides or sulfones, while reduction might produce various hydrogenated derivatives
科学研究应用
Chemistry
In chemistry, N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide is explored for its reactivity and stability, serving as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology
Biologically, this compound could be studied for its potential interactions with biomolecules, such as proteins and enzymes. Its structure might allow it to modulate biological pathways, making it of interest for drug discovery and development.
Medicine
In medicine, the compound's pharmacological properties might be examined for therapeutic potential. Its fluorophenyl and imidazole components could be beneficial in designing drugs for various diseases, including infectious diseases, cancer, and neurological disorders.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features and reactivity.
作用机制
The mechanism of action for N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets, potentially including enzymes and receptors. It may bind to these targets through hydrogen bonds, hydrophobic interactions, or van der Waals forces, altering their activity and leading to various biological effects. Specific pathways involved could be elucidated through studies using molecular docking, biochemical assays, and cellular models.
相似化合物的比较
Similar Compounds
N-(2-(5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : Similar structure without the fluorine atom.
N-(2-(5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : Contains a chlorine atom instead of a fluorine atom.
N-(2-(5-(4-methylphenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : Substitutes the fluorophenyl with a methylphenyl group.
Uniqueness
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its specific fluorophenyl substitution, which can enhance its biological activity and binding affinity compared to its analogs. The presence of the fluorine atom may also impact its metabolic stability and pharmacokinetic properties, making it a compound of significant interest for further research and development.
There you have it! An in-depth dive into this fascinating compound. What's next on your curiosity list?
属性
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-4-1-12(2-5-14)15-10-22-19(23-15)27-8-7-21-18(24)13-3-6-16-17(9-13)26-11-25-16/h1-6,9-10H,7-8,11H2,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKVCLHCAFOXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCSC3=NC=C(N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2358007.png)

![2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride](/img/structure/B2358010.png)




![2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(2,5-dimethylphenyl)methoxy]phenol](/img/structure/B2358017.png)


![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358022.png)

![6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2358028.png)
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2358030.png)
